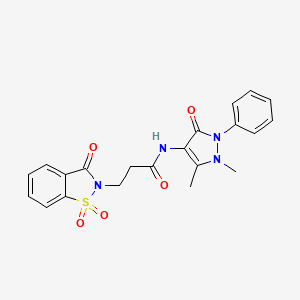![molecular formula C21H26FN5O B6481780 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899994-93-5](/img/structure/B6481780.png)
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a compound that is related to a class of compounds known as piperazine derivatives . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, it’s worth noting that similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .科学的研究の応用
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine has been studied extensively in the scientific community due to its potential applications in various fields. It has been studied for its use in drug research, as a potential therapeutic agent, and for its biochemical and physiological effects. In drug research, this compound has been studied for its potential use as a novel drug candidate for the treatment of various diseases such as cancer and diabetes. Additionally, it has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
作用機序
Target of Action
The primary targets of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The inhibition of ENTs affects the uptake of nucleosides, which are crucial for nucleotide synthesis and other cellular functions .
Biochemical Pathways
The inhibition of ENTs disrupts the normal nucleoside transport, affecting the nucleotide synthesis pathway . This disruption can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and energy metabolism .
Pharmacokinetics
It’s worth noting that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the pharmaceutical industry to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds.
Result of Action
The result of the compound’s action is the inhibition of nucleoside transport, which can disrupt nucleotide synthesis and other cellular processes . This disruption can potentially lead to various cellular effects, depending on the specific roles of nucleotides in the affected cells .
実験室実験の利点と制限
The use of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time without degradation. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very stable in acidic or basic solutions, which can limit its use in certain experiments.
将来の方向性
The potential applications of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine are vast and the future directions for its use are numerous. Further research could focus on its use as a novel drug candidate for the treatment of various diseases, as well as its potential use as an anti-inflammatory agent. Additionally, further research could focus on its ability to modulate the immune system, reduce oxidative stress, and protect cells from damage caused by reactive oxygen species. Additionally, further research could focus on its ability to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Finally, further research could focus on its potential use in other areas such as agriculture, food, and cosmetics.
合成法
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is synthesized through a multi-step process involving the condensation of 2-fluorobenzoyl chloride with piperazine, followed by the reaction of the product with 4-methylpiperidine. This is then followed by the reaction of the product with pyridazine, and finally the reaction of the product with 1,3-dichloroacetone. This process yields this compound as the final product.
特性
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c1-16-8-10-25(11-9-16)19-6-7-20(24-23-19)26-12-14-27(15-13-26)21(28)17-4-2-3-5-18(17)22/h2-7,16H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLFSEFWWWNCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)
![N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481701.png)
![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)
![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)



![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)